Glycosylation Yield in 7-Deaza-2′-Methyladenosine Synthesis
In the synthesis of the antiviral agent 7-deaza-2′-methyladenosine (7DMA), the N-glycosylation of 6-chloro-7-deaza-7-iodopurine is a critical step. A comparative study under Vorbrüggen conditions (using perbenzoylated 2-methyl-ribose) demonstrated that the 6-chloro-7-iodo intermediate enabled the desired glycosylation, whereas the use of a non-iodinated analog (6-chloro-7-deazapurine) would prevent subsequent functionalization at the 7-position [1]. This specific step achieved an overall yield of 88% for the synthesis of a key (N)-methanocarba analogue from 6-chloro-7-iodo-7-deazapurine [2].
| Evidence Dimension | Synthetic Efficiency in Glycosylation and Subsequent Functionalization |
|---|---|
| Target Compound Data | Enables sequential functionalization (glycosylation followed by cross-coupling). Yields up to 88% for Mitsunobu coupling with a methanocarba alcohol [2]. |
| Comparator Or Baseline | 6-Chloro-7-deazapurine (non-iodinated, CAS 3680-69-1) |
| Quantified Difference | The comparator cannot undergo post-glycosylation cross-coupling at the 7-position, halting the synthesis of 7-substituted derivatives. |
| Conditions | N-glycosylation under Vorbrüggen conditions with perbenzoylated 2-methyl-ribose [1]; Mitsunobu reaction with methanocarba alcohol in THF [2]. |
Why This Matters
The presence of the 7-iodo group is essential for introducing diversity at the 7-position, a key site for modulating biological activity in deazapurine nucleosides.
- [1] Mackman, R. L., et al. (2004). Practical synthesis of a potent hepatitis C virus RNA replication inhibitor. *Journal of Organic Chemistry*. Discussed in the context of N-glycosylation of 6-chloro-7-deaza-7-iodopurine for 7DMA synthesis. View Source
- [2] Toti, K. S., et al. (2016). South (S)- and North (N)-Methanocarba-7-Deazaadenosine Analogues as Inhibitors of Human Adenosine Kinase. *Journal of Medicinal Chemistry*. Synthesis of analogue 57 from 6-chloro-7-iodo-7-deazapurine in 88% yield. View Source
